
5-(1,1-Difluoroethyl)-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-Difluoroethyl)-2-methylbenzoic acid: is an organic compound that features a benzoic acid core substituted with a 1,1-difluoroethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . The reaction conditions often include the use of a nickel catalyst, such as NiCl2(PPh3)2, in the presence of a base like K2CO3, and a solvent such as DME at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1,1-Difluoroethyl)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can lead to alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(1,1-Difluoroethyl)-2-methylbenzoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds which are valuable in medicinal chemistry .
Biology and Medicine: The compound’s unique properties make it a candidate for drug design, especially in the development of enzyme inhibitors and receptor modulators. The difluoroethyl group can mimic the steric and electronic features of other functional groups, enhancing the compound’s biological activity .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 5-(1,1-Difluoroethyl)-2-methylbenzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors by mimicking other functional groups. This can lead to the inhibition of enzyme activity or modulation of receptor function, impacting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-(1,1-Difluoroethyl)-2-fluoro-3-methoxybenzoic acid
- 5-(1,1-Difluoroethyl)-2-chlorobenzoic acid
Comparison: Compared to similar compounds, 5-(1,1-Difluoroethyl)-2-methylbenzoic acid is unique due to the presence of both a difluoroethyl group and a methyl group on the aromatic ring.
Eigenschaften
Molekularformel |
C10H10F2O2 |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
5-(1,1-difluoroethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-7(10(2,11)12)5-8(6)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
XMMRDFYYQWCGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
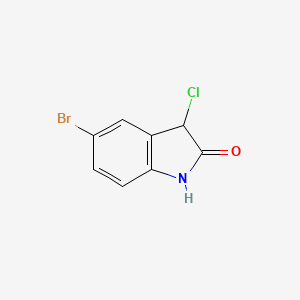
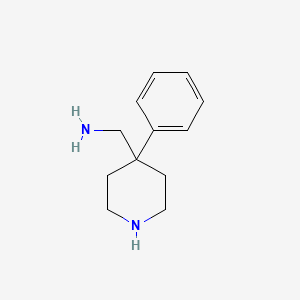
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
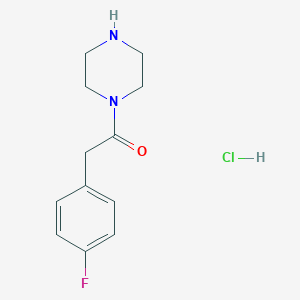
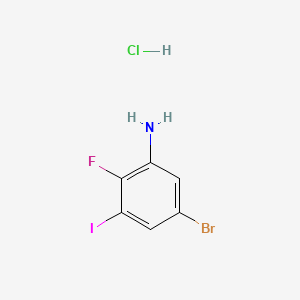
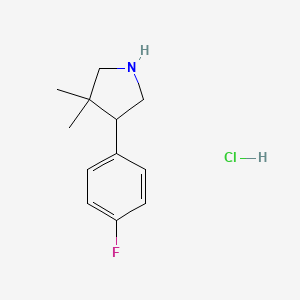
![Octahydrocyclopenta[b]pyran-2-carboxylicacid](/img/structure/B13521268.png)


![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid](/img/structure/B13521284.png)

